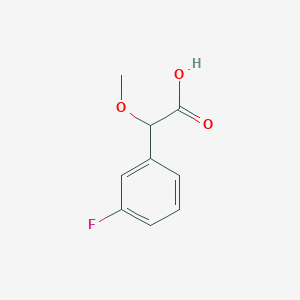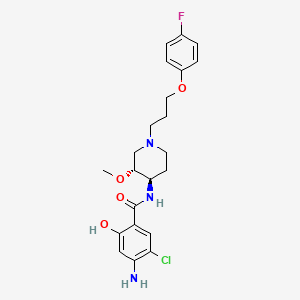
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves several steps. One common method includes the condensation of aniline and ethyl glyoxalate to form α-iminoesters, which then undergo further reactions to form the quinazoline core . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 7,8-Dihydro-2-thioureido-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal include other quinazoline derivatives such as:
- 7,8-Dihydro-2-hydroxy-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
- 7,8-Dihydro-2-amino-4-trifluoromethyl-6(5H)quinazolinone ethylene ketal
These compounds share a similar quinazoline core structure but differ in their functional groups, which can lead to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C12H13F3N4O2S |
|---|---|
Peso molecular |
334.32 g/mol |
Nombre IUPAC |
[4'-(trifluoromethyl)spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-yl]thiourea |
InChI |
InChI=1S/C12H13F3N4O2S/c13-12(14,15)8-6-5-11(20-3-4-21-11)2-1-7(6)17-10(18-8)19-9(16)22/h1-5H2,(H3,16,17,18,19,22) |
Clave InChI |
SYYLVNSBSZKJJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3=C1N=C(N=C3C(F)(F)F)NC(=S)N)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)



![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)




![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)

